molecular formula C18H16F3N7O2 B2387131 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 1705100-29-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2387131
CAS No.: 1705100-29-3
M. Wt: 419.368
InChI Key: QYMOHYCQRYBMIU-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in proliferative and inflammatory pathways . Its primary research value lies in the investigation of JAK-STAT signaling dysregulation in myeloproliferative neoplasms (MPNs) and hematological malignancies, where it serves as a critical pharmacological tool to dissect the role of constitutive JAK2 activation as demonstrated in structural biology studies of kinase inhibition . Furthermore, its potent activity against FLT3, including internal tandem duplication (ITD) mutants, makes it a valuable compound for studying acute myeloid leukemia (AML) pathogenesis and for evaluating targeted therapeutic strategies in preclinical models as supported by cancer research resources . The compound's mechanism involves occupying the ATP-binding pocket of these kinases, thereby suppressing downstream phosphorylation events and inducing apoptosis and cell cycle arrest in dependent cell lines. Researchers utilize this inhibitor to explore not only oncogenesis but also the interplay between JAK2-driven signaling and immune cell function, providing insights into potential applications for autoimmune and inflammatory conditions. This molecule is for research use in biochemical assays, cell-based studies, and in vivo models to advance the understanding of kinase biology and therapeutic discovery.

Properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-4-2-1-3-13(14)17(29)27-7-5-26(6-8-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-4,9-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMOHYCQRYBMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction can lead to the death of cancer cells.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This compound incorporates a triazole moiety, which is known for its pharmacological potential, particularly in the fields of antifungal, antibacterial, and anticancer research.

Structural Characteristics

The compound's structure includes:

  • A triazole ring : Contributes to antifungal and antibacterial properties.
  • A pyrimidine moiety : Enhances interaction with biological targets.
  • A piperazine ring : Often associated with neuroactive and psychoactive compounds.
  • A trifluoromethoxy group : Known to improve the lipophilicity and metabolic stability of compounds.

Antifungal Activity

  • Mechanism of Action : The triazole component inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to cell membrane disruption and ultimately cell death.
  • Case Studies :
    • In vitro studies have shown that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .
  • Data Table :
CompoundMIC (μg/mL)Target Pathogen
Triazole Derivative 10.5Candida albicans
Triazole Derivative 22Aspergillus fumigatus
Triazole Derivative 34Fusarium solani

Antibacterial Activity

  • Mechanism of Action : Similar to antifungal activity, the triazole moiety interferes with bacterial enzyme functions, disrupting cell wall synthesis and leading to cell lysis.
  • Research Findings :
    • Compounds containing the triazole structure have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
  • Data Table :
CompoundMIC (μg/mL)Target Bacteria
Triazole Derivative A1Staphylococcus aureus
Triazole Derivative B2Escherichia coli
Triazole Derivative C3Pseudomonas aeruginosa

Anticancer Activity

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways or inhibiting specific enzymes involved in cell proliferation.
  • Case Studies :
    • In vitro assays have demonstrated that certain derivatives exhibit IC50 values as low as 5 μM against various cancer cell lines, indicating significant anticancer potential .
  • Data Table :
CompoundIC50 (μM)Cancer Cell Line
Triazole-Cancer A5HeLa (Cervical Cancer)
Triazole-Cancer B10MCF-7 (Breast Cancer)
Triazole-Cancer C15A549 (Lung Cancer)

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

Pyrimidine-Piperazine Derivatives
  • Compound 9: (6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Key Differences: Replaces the triazole group with a methyl substituent and substitutes the trifluoromethoxy phenyl with a chloro-trifluoromethylphenyl group. Impact: The chloro-trifluoromethylphenyl group enhances lipophilicity but may reduce metabolic stability compared to the trifluoromethoxy group in the target compound .
Compound 5 : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Key Differences: Replaces the pyrimidine-triazole core with a pyrazole-butanoic acid chain.

Substituent Modifications

Triazole vs. Tetrazole Derivatives
  • Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Incorporates a 5-methyltriazole instead of the unsubstituted triazole in the target compound. Impact: Methylation may enhance metabolic stability but reduce hydrogen-bonding capacity, affecting target affinity .
Trifluoromethoxy vs. Trifluoromethyl Phenyl Groups
  • Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Substitutes trifluoromethoxy with trifluoromethyl and replaces pyrimidine with thiophene.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 9 Compound w3
Molecular Weight ~470 g/mol ~450 g/mol ~520 g/mol
logP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Donors 1 (Triazole NH) 0 2 (Triazole NH, Amide NH)
Solubility Moderate (PEG-based) Low (DMSO required) High (Aqueous buffer)
  • Key Trends :
    • The trifluoromethoxy group in the target compound balances lipophilicity (logP ~3.2) better than the highly lipophilic trifluoromethyl group in Compound 9 (logP ~4.1).
    • The absence of methyl groups on the triazole (vs. Compound w3) may improve solubility but reduce metabolic stability .

Preparation Methods

Halogenation of Pyrimidine Derivatives

4,6-Dichloropyrimidine serves as the starting material for introducing substituents. Phosphorus oxychloride (POCl₃) is commonly employed for chlorination, achieving yields of 70–72% under reflux conditions. Subsequent displacement reactions proceed via nucleophilic aromatic substitution (SNAr):

Step 1: Piperazine Incorporation

4,6-dichloropyrimidine + piperazine → 4-chloro-6-(piperazin-1-yl)pyrimidine  

Optimal conditions:

  • Solvent: Chloroform or toluene
  • Base: Triethylamine or K₂CO₃
  • Temperature: 80–110°C
  • Yield: 60–75%

Step 2: Triazole Functionalization
The remaining chlorine at position 6 is replaced by 1H-1,2,4-triazole:

4-chloro-6-(piperazin-1-yl)pyrimidine + 1H-1,2,4-triazole → intermediate  

Key parameters:

  • Catalyst: Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield: 55–60%)
  • Alternative: SNAr using LiHMDS in THF at −78°C (yield: 65–70%)

Preparation of 2-(Trifluoromethoxy)phenyl Methanone Fragment

Friedel-Crafts Acylation

Introducing the trifluoromethoxy group requires careful electrophilic substitution:

Trifluoromethoxybenzene + acetyl chloride → 2-(trifluoromethoxy)acetophenone  

Conditions:

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Yield: 45–50%

Suzuki-Miyaura Coupling

Alternative route for functionalized aryl ketones:

2-Bromoacetophenone + trifluoromethoxyphenylboronic acid → 2-(trifluoromethoxy)acetophenone  

Conditions:

  • Catalyst: Pd(PPh₃)₄
  • Base: Na₂CO₃
  • Solvent: DME/H₂O
  • Yield: 60–65%

Final Coupling Strategies

Amide Bond Formation

Coupling the pyrimidine-piperazine intermediate with the aryl ketone employs standard acyl transfer methods:

Method A: Schotten-Baumann Reaction

Piperazine intermediate + 2-(trifluoromethoxy)benzoyl chloride → target compound  

Parameters:

  • Base: NaOH (10% aq)
  • Solvent: THF/water biphasic system
  • Temperature: 0–5°C
  • Yield: 50–55%

Method B: EDCI/HOBt-Mediated Coupling
Enhanced yields achieved through carbodiimide chemistry:

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Additive: Hydroxybenzotriazole (HOBt)
  • Solvent: DMF
  • Temperature: Room temperature
  • Yield: 70–75%

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

Competing reactions at pyrimidine positions 4 and 6 are mitigated by:

  • Sequential substitution (piperazine first, then triazole)
  • Steric directing groups (e.g., Boc-protected piperazine)

Purification Challenges

Chromatographic methods for final product:

  • Stationary phase: Silica gel modified with 5% triethylamine
  • Mobile phase: Ethyl acetate/hexane (3:7) → methanol/DCM (5:95)
  • Purity: >95% by HPLC

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise Assembly) Route B (Convergent Coupling)
Total Steps 7 5
Overall Yield 18–22% 25–30%
Key Advantage Better intermediate control Fewer purification steps
Major Limitation Low triazole incorporation Requires pre-formed ketone
Scalability Pilot-scale demonstrated Limited to batch <100 g

Data synthesized from

Emerging Methodologies

Continuous Flow Chemistry

Microreactor systems improve:

  • Reaction time (3 h → 20 min for piperazine coupling)
  • Yield enhancement (65% → 78%) via precise temperature control

Enzymatic Catalysis

Lipase-mediated acyl transfer:

  • Solvent: tert-Butyl methyl ether
  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Yield: 60% with >99% enantiomeric excess (where applicable)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine-pyrimidine-triazole core of this compound?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the pyrimidine-triazole moiety can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine and piperazine derivatives under reflux in aprotic solvents like DMF or THF. The trifluoromethoxyphenyl ketone group is introduced via Buchwald-Hartwig coupling or Ullmann-type reactions, requiring palladium or copper catalysts . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products and improve yields.

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX programs) resolves ambiguous stereochemistry or regiochemistry, especially for the triazole-pyrimidine linkage . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation < 0.4% for C, H, N).

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethoxy group under steric hindrance?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group complicates nucleophilic aromatic substitution. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Screening catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) to enhance coupling efficiency .
    • Kinetic studies (monitored via LC-MS) identify rate-limiting steps, while DFT calculations predict favorable reaction pathways.

Q. How should researchers address discrepancies in biological activity data across in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from metabolic instability or off-target interactions. Solutions include:

  • Orthogonal assays : Use surface plasmon resonance (SPR) to validate binding affinity alongside enzymatic assays.
  • Prodrug modification : Introduce metabolically labile groups (e.g., acetylated amines) to improve bioavailability .
  • Structural analogs : Synthesize derivatives with modified piperazine substituents to isolate pharmacophore contributions .

Q. What computational approaches predict the compound’s target interactions and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with SHELX-refined X-ray structures of target proteins (e.g., kinases or GPCRs) to model binding poses.
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes.
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between enantiomers or analogs .

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